molecular formula C19H22N2O4S B2457474 N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-4-ethoxybenzamide CAS No. 899979-76-1

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-4-ethoxybenzamide

Cat. No.: B2457474
CAS No.: 899979-76-1
M. Wt: 374.46
InChI Key: YDOMFBRDSKYYNC-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-4-ethoxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies related to cellular processes and molecular interactions.

    Industry: It can be used in the development of new materials and chemical products.

Comparison with Similar Compounds

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-4-ethoxybenzamide can be compared with other similar compounds, such as:

  • N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-methoxybenzamide
  • N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-propoxybenzamide

These compounds share a similar core structure but differ in the substituents attached to the benzamide moiety. The uniqueness of this compound lies in its specific ethoxy group, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-2-25-18-11-5-15(6-12-18)19(22)20-16-7-9-17(10-8-16)21-13-3-4-14-26(21,23)24/h5-12H,2-4,13-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDOMFBRDSKYYNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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